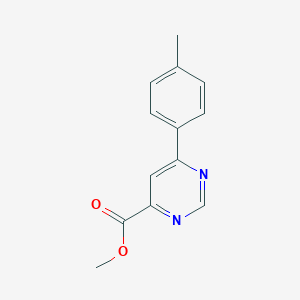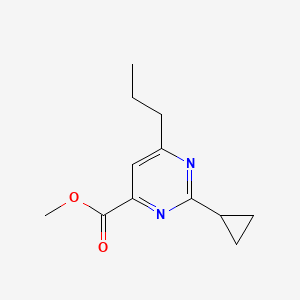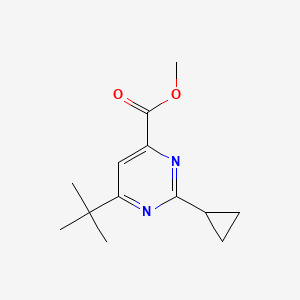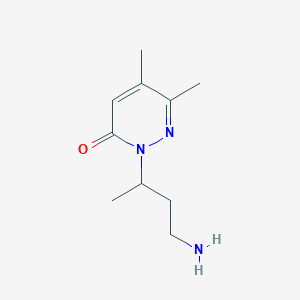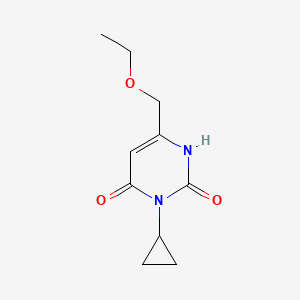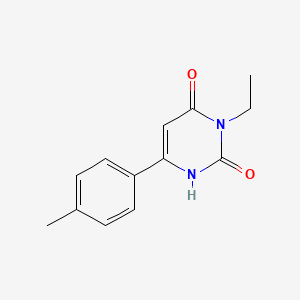![molecular formula C13H16N2O2 B1484338 6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-03-5](/img/structure/B1484338.png)
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (hereafter referred to as 6-BHPTD) is a compound that has been studied extensively in recent years. It has been found to have a variety of applications in a range of scientific research areas, including drug synthesis, enzyme inhibition, and metabolic regulation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has demonstrated innovative approaches in the synthesis and modification of bicyclic compounds, including derivatives related to the compound of interest. For instance, one study elaborates on the synthesis of precursors to cumulenones, involving the condensation of bicyclic ketones with dioxan-diones, showcasing the versatility of these compounds in chemical synthesis (Brown et al., 1985). Another study focuses on the facile methylation of bicyclic enolates, further underscoring the chemical reactivity and potential applications of these compounds in creating more complex molecular structures (Werstiuk et al., 1992).
Material Science and Polymer Chemistry
Significant research has been directed towards enhancing the properties of materials through the incorporation of bicyclic structures. Jing and Hillmyer (2008) discussed the use of a bifunctional monomer derived from lactide for toughening polylactide, indicating the potential of bicyclic compounds in improving polymer characteristics for industrial applications (Jing & Hillmyer, 2008).
Antimicrobial Activity
The antimicrobial properties of derivatives have been a subject of exploration, with studies like that by Struga et al. (2008), which synthesized and tested the antimicrobial activity of derivatives of tricyclo[5.2.1.02,6]Dec-8-ene-3,5-dione. Such studies reveal the biomedical implications and potential therapeutic uses of bicyclic compounds (Struga et al., 2008).
Drug Development and Pharmacokinetics
In drug development, the synthesis of specifically labeled compounds, such as deuterated versions, is crucial for pharmacokinetic studies. Conlon and Kiesman (2007) synthesized a deuterium-labeled version of an adenosine A1 antagonist, showcasing the role of bicyclic compounds in the development of new pharmaceuticals (Conlon & Kiesman, 2007).
Propiedades
IUPAC Name |
6-(2-bicyclo[2.2.1]hept-5-enyl)-3-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-15-12(16)7-11(14-13(15)17)10-6-8-3-4-9(10)5-8/h3-4,7-10H,2,5-6H2,1H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGAMZPGTFJURH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2CC3CC2C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-{[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl]thio}phenyl)amine](/img/structure/B1484256.png)
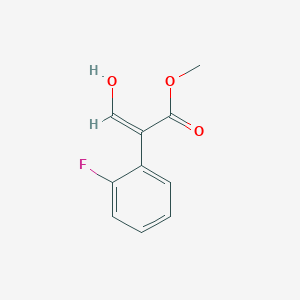
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1484258.png)
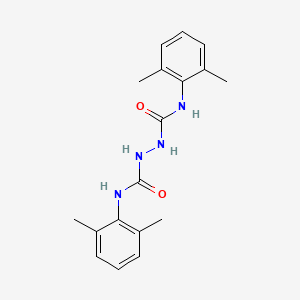
![tert-Butyl 4-(2-{2-[(tert-butoxycarbonyl)amino]-3-pyridinyl}acetyl)-1-piperidinecarboxylate](/img/structure/B1484261.png)
